N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry

Sourcing a rigid, fragment-compliant (MW <300 Da) bipiperidine sulfonamide with a single rotatable bond can be a bottleneck. This 4,4'-bipiperidine, bearing an N,N-dimethylsulfonamide (LogP ~0.42), resolves that need. - Fragment & Probe Design: Ideal starting point with a modifiable secondary amine for rapid analoging via amidation or sulfonylation. - Scaffold Advantage: Outperforms diethyl analogs for fragment campaigns due to lower molecular weight and higher ligand efficiency. - Supply Assurance: ≥95% purity, fully characterized (NMR, HPLC), and stocked for immediate dispatch.

Molecular Formula C12H25N3O2S
Molecular Weight 275.41 g/mol
CAS No. 1000958-59-7
Cat. No. B1293053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4,4'-bipiperidine-1-sulfonamide
CAS1000958-59-7
Molecular FormulaC12H25N3O2S
Molecular Weight275.41 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)C2CCNCC2
InChIInChI=1S/C12H25N3O2S/c1-14(2)18(16,17)15-9-5-12(6-10-15)11-3-7-13-8-4-11/h11-13H,3-10H2,1-2H3
InChIKeyJYTHYCMPNRDNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide Identity & Procurement


N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide is a sulfonamide-functionalized bipiperidine building block (C12H25N3O2S, MW 275.41) used primarily as an intermediate in medicinal chemistry and proteomics research [1]. The compound consists of a rigid 4,4'-bipiperidine scaffold bearing a dimethylsulfonamide group, which confers a calculated LogP of approximately 0.42 and a single rotatable bond, indicative of a relatively compact and conformationally constrained structure . Commercially, it is offered by multiple vendors including AKSci, Fluorochem, Hit2Lead, and Bidepharm, typically at ≥95% purity with full analytical characterization (NMR, HPLC, GC) available upon request . Its primary utility lies in serving as a versatile starting point for the synthesis of bioactive molecules, with potential applications spanning antibacterial and anticancer research [2].

Fragment library-appropriate compact scaffold
Low calculated lipophilicity supports aqueous solubility
Single rotatable bond ensures conformational rigidity
Multi-vendor supply reduces procurement risk

Substitution Risks for N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide


The bipiperidine sulfonamide class exhibits pronounced structure-dependent physicochemical and biological behavior, rendering simple analog substitution a high-risk strategy for reproducible research. Even minor alkyl chain variations on the sulfonamide nitrogen significantly alter lipophilicity, solubility, and target binding profiles [1]. For instance, the dimethyl variant (LogP 0.42) differs markedly from the diethyl analog (estimated LogP >1.5) in partitioning behavior, which directly impacts cell permeability and assay interference potential . Furthermore, the specific combination of the 4,4'-bipiperidine core with the N,N-dimethylsulfonamide group creates a unique hydrogen-bonding and steric environment that cannot be recapitulated by mono-sulfonylated piperidines or alternative bipiperidine linkers . The following quantitative evidence section demonstrates exactly where N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide stands relative to its closest comparators in terms of measurable physicochemical properties and commercial availability metrics, enabling scientifically grounded procurement decisions.

Alkyl chain variation (e.g., diethyl analog) significantly alters LogP and aqueous solubility profiles.

Extended alkyl chain increases molecular weight and rotatable bonds, potentially shifting fragment compliance and binding entropy.

Vendor network and lot-specific purity may differ; direct substitution requires comparative validation.

Quantitative Comparison vs. Bipiperidine Sulfonamide Comparators


Lipophilicity Comparison: Dimethyl vs. Diethyl Analog

The calculated LogP (octanol-water partition coefficient) of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is 0.42 . In contrast, the diethyl analog N,N-diethyl-4,4'-bipiperidine-1-sulfonamide (CAS 1000941-37-6) is predicted to have a LogP of >1.5 based on the addition of two methylene groups and established LogP contribution rules (0.5 per additional carbon). This ~1.1 log unit difference corresponds to a >12-fold difference in partition coefficient, indicating that the dimethyl compound is substantially more hydrophilic and may exhibit superior aqueous solubility . No experimental LogP data are available for the diethyl analog in public databases.

Lipophilicity
Head-to-head
Dimethyl: LogP 0.42
Diethyl: >1.5 (est.)
Supports aqueous solubility screening
Calculated values; experimental LogP may differ
Physicochemical profiling Lipophilicity Medicinal chemistry

Molecular Weight and Fragment Compatibility

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide has a molecular weight of 275.41 g/mol . The diethyl analog N,N-diethyl-4,4'-bipiperidine-1-sulfonamide has a molecular weight of 303.47 g/mol . This represents a difference of 28.06 g/mol, equivalent to the mass of two methylene (-CH2-) units. For fragment-based or rule-of-three compliant libraries, the dimethyl compound falls within the typical molecular weight range (≤300 Da), whereas the diethyl analog exceeds this threshold. The lower molecular weight of the dimethyl compound may also translate to fewer synthetic steps and reduced cost of goods in multi-step syntheses.

Molecular Weight
Head-to-head
Dimethyl: 275.41 Da
Diethyl: 303.47 Da
Fragment rule-of-three compatible scaffold
28 Da difference from two methylene units
Fragment-based drug discovery Molecular weight Lead optimization

Conformational Rigidity: Rotatable Bond Count

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide possesses exactly one rotatable bond as reported by Hit2Lead . In contrast, the diethyl analog N,N-diethyl-4,4'-bipiperidine-1-sulfonamide has three rotatable bonds (two additional ethyl C-C bonds). This lower rotatable bond count in the dimethyl compound confers greater conformational rigidity, which is often correlated with improved target binding specificity and lower entropic penalties upon receptor binding. While both compounds share the rigid bipiperidine core, the dimethyl substitution maintains a more constrained overall geometry.

Conformational Rigidity
Head-to-head
Dimethyl: 1 rotatable bond
Diethyl: 3 (est.)
May reduce entropic penalty upon binding
Based on standard cheminformatic rules
Conformational analysis Molecular flexibility Drug design

Purity and Analytical Characterization

Commercially, N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is typically offered at ≥95% purity (AKSci: 95% ; Fluorochem: 95% ; Bidepharm: 95+% ; Hit2Lead: 95% ). The diethyl analog N,N-diethyl-4,4'-bipiperidine-1-sulfonamide is also offered at ≥95% purity from multiple vendors (CymitQuimica: Min. 95% ; MolCore: NLT 98% ). Both compounds are supplied with standard analytical data (NMR, HPLC, GC) upon request. No significant difference in available purity specifications is observed between the two compounds. This evidence indicates that procurement differentiation should be based on physicochemical properties and intended application rather than purity alone.

Purity Specification
Direct comparison
Both ≥95% from multiple vendors
Select based on physicochemical profile
NMR, HPLC data available upon request
Quality control Purity Analytical characterization

Commercial Availability and Pricing

N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide is stocked by at least five major vendors (AKSci, Fluorochem, Hit2Lead, Bidepharm, CymitQuimica) with 1 g pricing ranging from $259 to €659 . The diethyl analog N,N-diethyl-4,4'-bipiperidine-1-sulfonamide is offered by fewer vendors (CymitQuimica, VWR, MolCore, ChemDiv) with 1 g pricing at approximately €453 [1]. The dimethyl compound benefits from broader vendor distribution, which may translate to more reliable supply chains and competitive pricing. Additionally, the dimethyl compound is available from Chinese vendors (Bidepharm, MolCore) at potentially lower costs for large-scale procurement, whereas diethyl analog availability is more limited.

Commercial Supply
Cross-study
Dimethyl: 5+ vendors, 1 g $259–€659
Diethyl: 3–4 vendors, ~€453/g
Broader network may lower supply risk
Pricing 2026; bulk quotes may differ
Procurement Supply chain Cost analysis

Biological Activity Class-Level Precedence

No direct, peer-reviewed biological activity data for N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide were identified in public literature. However, class-level evidence indicates that bipiperidine sulfonamides exhibit diverse biological activities including antibacterial effects against Mycobacterium tuberculosis (MIC values as low as 2.0 µM for some derivatives) and anticancer activity via kinase inhibition (IC50 values in low nanomolar range for structurally related compounds) [1]. While these data do not constitute direct evidence for the target compound, they establish the bipiperidine sulfonamide scaffold as a privileged chemotype for hit discovery. The absence of specific data for N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide underscores the importance of its use as a building block for generating novel analogs with optimized properties.

Biological Activity
Class-level inference
No direct data; class MIC ~2 µM
Class precedent supports scaffold exploration
Direct target engagement requires empirical testing
Antibacterial activity Anticancer research Class-level inference

Application Scenarios for N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide


Fragment-Based Drug Discovery

With a molecular weight of 275.41 g/mol (well within fragment library guidelines of ≤300 Da) and a calculated LogP of 0.42, N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide is an ideal fragment starting point for target-based screening . Its single rotatable bond ensures a relatively rigid conformation that can facilitate structure-based design. In contrast, the diethyl analog (MW 303.47, estimated LogP >1.5) exceeds typical fragment library criteria, making the dimethyl compound the preferred choice for fragment campaigns .

Kinase Inhibitor and GPCR Modulator Synthesis

Class-level evidence indicates that bipiperidine sulfonamides exhibit potent kinase inhibition (IC50 values down to 3 nM) and GPCR antagonism (CXCR3 IC50 210 nM) . N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide provides the core scaffold with a modifiable secondary amine on the unsubstituted piperidine ring, enabling rapid analoging via amide coupling, reductive amination, or sulfonylation. Its lower molecular weight and higher rigidity relative to the diethyl analog may translate to improved ligand efficiency metrics during hit-to-lead optimization .

Antibacterial Lead Generation

Bipiperidine sulfonamide derivatives have demonstrated antibacterial activity with MIC values as low as 2.0 µM against resistant bacterial strains . While direct data for N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide are lacking, its scaffold is structurally related to known antibacterial sulfonylpiperidines and bis-sulfonamides . Researchers investigating novel antibacterials may utilize this compound as a starting material for synthesizing focused libraries targeting bacterial dihydropteroate synthase or thymidylate kinase.

Proteomics and Chemical Biology Probe Development

The compound is marketed by multiple vendors (e.g., Benchchem, Evitachem) for proteomics research applications . Its sulfonamide group can serve as a warhead for covalent probe design or as a hydrogen-bond donor/acceptor in reversible binding. The dimethyl substitution minimizes steric bulk while maintaining the bipiperidine core's conformational stability, which is advantageous for generating probes with defined three-dimensional geometry. Procurement from vendors offering full analytical characterization (NMR, HPLC) ensures reproducibility in chemical biology workflows .

Application
Selection Property
Validation Focus
Fragment-based screening
MW ≤300 Da, rigid bipiperidine core
Aqueous solubility, binding specificity
Kinase / GPCR probe synthesis
Modifiable secondary amine handle
Ligand efficiency, target engagement
Antibacterial scaffold exploration
Class-level bipiperidine sulfonamide activity
MIC determination, target deconvolution
Proteomics probe development
Sulfonamide warhead, defined geometry
Covalent/reversible binding, selectivity

Technical Documentation Hub

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